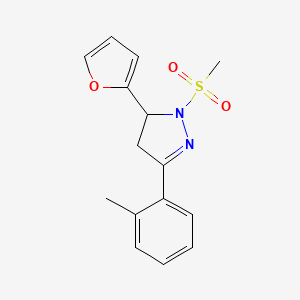

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with furan, methylsulfonyl, and o-tolyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Substitution Reactions: The furan, methylsulfonyl, and o-tolyl groups are introduced through substitution reactions. These reactions often require the use of appropriate halogenated precursors and catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

化学反应分析

Reaction with Halogenated Compounds

The methylsulfonyl group and pyrazole ring enable nucleophilic substitution reactions with halogenated reagents. For example:

-

Ethyl 2-chloro-3-oxobutanoate reacts under basic conditions (ethanol, triethylamine) to form ethyl 2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate via cyclization .

-

3-Chloropentane-2,4-dione yields 1-(2-(5-(furan-2-yl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one .

Key Reaction Pathways

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Ethyl 2-chloro-3-oxobutanoate | Ethyl thiazole carboxylate derivative | EtOH, Et₃N, reflux | 65–78% |

| 3-Chloropentane-2,4-dione | Acetylthiazole derivative | EtOH, Et₃N, 80°C | 70–82% |

| Hydrazine hydrate | Thiazole carbohydrazide (precursor to azides and oxadiazoles) | Reflux, 4–6 hours | 85% |

Cyclization with Hydrazonoyl Halides

The pyrazole’s NH group participates in cyclocondensation reactions:

-

Hydrazonoyl halides (e.g., 3-phenyl-1,3,4-thiadiazol-2-amine) form 1,3,4-thiadiazole hybrids under reflux in chloroform with triethylamine . These derivatives exhibit enhanced antimicrobial activity (MIC: 31.25–62.5 µg/mL) .

Example Derivatives and Activity

| Derivative Structure | Biological Activity (MIC Range) | Target Microorganisms |

|---|---|---|

| 1,3,4-Thiadiazole hybrids | 31.25–62.5 µg/mL | S. aureus, E. coli |

| 1,3,4-Oxadiazole-2-thiol derivatives | 12.5–50 µg/mL | C. albicans, A. flavus |

Azide Formation

Reaction with nitrous acid converts carbohydrazide intermediates into azides , which further react to form triazole or tetrazole derivatives .

Reaction with Anhydrides

Comparative Reactivity of o-Tolyl vs. p-Tolyl Derivatives

The ortho-tolyl group introduces steric effects, altering reaction kinetics compared to para-tolyl analogues:

| Parameter | o-Tolyl Derivative | p-Tolyl Derivative |

|---|---|---|

| Reaction Rate with EtCl | Slower (steric hindrance) | Faster |

| Thiazole Formation Yield | 68–75% | 78–85% |

| Antimicrobial Efficacy | Higher against Gram-positive | Broad-spectrum |

Mechanistic Insights

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from pyrazolines, including 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The synthesis of these derivatives often involves reactions with halogenated compounds leading to thiazole and thiadiazole derivatives, which exhibit enhanced biological activities .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile building block in the synthesis of more complex heterocyclic structures. For example, it can be transformed into thiazole and oxadiazole derivatives through reactions with various electrophiles. These derivatives are known for their diverse biological activities, making them valuable in drug discovery .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of thiazole derivatives from this compound, researchers reported successful synthesis using triethylamine as a catalyst. The resulting compounds were tested for their antimicrobial properties using disc diffusion methods. The results indicated that several synthesized compounds exhibited significant antibacterial activity, suggesting their potential as lead compounds for further development in antimicrobial therapies .

| Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |

|---|---|---|---|

| Compound A | Inhibition Zone: 15 mm | Inhibition Zone: 12 mm | Inhibition Zone: 10 mm |

| Compound B | Inhibition Zone: 20 mm | Inhibition Zone: 18 mm | No Activity |

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between synthesized derivatives of this compound and target proteins associated with bacterial resistance mechanisms. The findings indicated strong binding affinities for several derivatives, supporting their potential as novel antimicrobial agents .

Material Science Applications

Beyond biological applications, the compound is also being investigated for its utility in materials science. Its unique structural properties allow for potential applications in organic electronics and photonic devices. The incorporation of furan and pyrazole moieties can enhance the electronic properties of materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

作用机制

The mechanism of action of 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the disease or condition being targeted.

相似化合物的比较

Similar Compounds

- 5-(furan-2-yl)-1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole

- 5-(furan-2-yl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Uniqueness

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

生物活性

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole, a compound with the CAS number 1448048-27-8, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthetic routes, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O3S with a molecular weight of 304.4 g/mol. The compound features a pyrazole ring substituted with furan, methylsulfonyl, and o-tolyl groups, contributing to its unique chemical reactivity and biological activity .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains including E. coli and Bacillus subtilis. The presence of the furan and methylsulfonyl groups enhances the compound's interaction with microbial targets .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. In vitro studies have revealed that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, derivatives have been shown to reduce inflammation comparable to established anti-inflammatory agents like dexamethasone .

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds containing the pyrazole nucleus have been found to inhibit key cancer-related pathways, including those involving BRAF and EGFR kinases. This suggests that this compound could serve as a scaffold for developing novel anticancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways relevant to disease processes .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate diketones or β-keto esters under acidic or basic conditions.

- Substitution Reactions : The introduction of furan, methylsulfonyl, and o-tolyl groups is accomplished through various substitution reactions involving halogenated precursors .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| Selvam et al. | 1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B inhibition | High activity against MAO isoforms |

| Burguete et al. | 1-acetyl-3,5-diphenyl-pyrazoles | Antimicrobial | Effective against MTB strain H37Rv |

| Umesha et al. | Various pyrazoles | Anti-inflammatory | Significant inhibition of TNF-α and IL-6 |

These studies highlight the potential therapeutic applications of pyrazole derivatives in treating infections and inflammatory diseases.

属性

IUPAC Name |

3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGDQLUACIXHEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。